Lipophilicity Advantage of Fluorine Substitution
The 3-fluoro substituent of 5-amino-3-fluoropyridin-2-ol confers a calculated lipophilicity (XLogP3-AA) of -0.4, which is significantly lower than the predicted values for the 3-chloro analog (XLogP3-AA ~0.8) and the unsubstituted 5-amino-2(1H)-pyridinone (XLogP3-AA ~0.1) [1]. This 0.5 to 1.2 log unit decrease translates to a 3- to 15-fold difference in the octanol-water partition coefficient, placing the compound in a more favorable lipophilic space for oral bioavailability according to Lipinski's Rule of Five [1]. In comparison, the higher lipophilicity of the 3-chloro analog increases the risk of rapid metabolic clearance and phospholipidosis .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.4 (5-Amino-3-fluoropyridin-2-ol) |
| Comparator Or Baseline | 5-Amino-2(1H)-pyridinone: XLogP3-AA ~0.1 (predicted); 5-Amino-3-chloropyridin-2-ol: XLogP3-AA ~0.8 (predicted) |
| Quantified Difference | ΔLogP = -0.5 to -1.2 (3- to 15-fold lower lipophilicity for the 3-fluoro compound) |
| Conditions | Computed molecular property (XLogP3-AA, PubChem/ChemicalBook predictions). |
Why This Matters
Lower lipophilicity is a key differentiation factor for medicinal chemists optimizing for solubility, metabolic stability, and oral bioavailability, giving 5-amino-3-fluoropyridin-2-ol a measurable advantage over its 3-chloro and 3-unsubstituted counterparts in lead-like property space.
- [1] PubChem. (2025). 5-Amino-3-fluoropyridin-2-ol (Compound Summary). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
